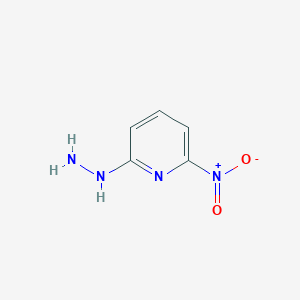

2-Hydrazinyl-6-nitropyridine

説明

Significance of Pyridine-Based Nitrogen Heterocycles in Organic Research

Pyridine (B92270), a six-membered aromatic heterocycle structurally related to benzene (B151609) with one nitrogen atom replacing a methine group, is a fundamental scaffold in organic chemistry. wikipedia.orglibretexts.org Its derivatives are ubiquitous, found in natural products like vitamins (niacin, pyridoxine) and alkaloids, as well as in a vast array of synthetic compounds. wikipedia.orgnih.gov The significance of pyridine-based heterocycles stems from several key features:

Biological and Medicinal Importance: The pyridine ring is a privileged structure in drug design and discovery. mdpi.com Its presence in many pharmaceuticals and agrochemicals underscores its vital role in medicinal and agricultural chemistry. wikipedia.orgnih.govbritannica.comnih.gov The nitrogen atom can participate in hydrogen bonding and act as a basic center, which often improves the water solubility and pharmacokinetic properties of drug molecules. nih.gov

Versatile Chemical Reactivity: The nitrogen atom in the pyridine ring is electronegative, making the carbon atoms electron-deficient, particularly at the C-2 and C-4 positions. nih.govimperial.ac.uk This electronic nature makes pyridine and its derivatives susceptible to nucleophilic substitution reactions, a reactivity pattern that contrasts with the electrophilic substitution typical of benzene. wikipedia.org

Applications in Catalysis and Materials Science: Pyridine derivatives serve as important ligands in organometallic chemistry and asymmetric catalysis. nih.govresearchgate.net Their ability to coordinate with metal ions is also exploited in the development of functional materials with specific optical or electronic properties. researchgate.netsmolecule.com

The ease of functionalization and the stable aromatic core make the pyridine system an attractive platform for constructing complex molecules with diverse applications. researchgate.net

General Overview of Nitro-Substituted Pyridines in Advanced Synthesis

The introduction of a nitro group (–NO₂) onto the pyridine ring profoundly influences its chemical reactivity and opens new avenues for synthesis. Nitro-substituted pyridines are valuable intermediates in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group. wikipedia.orgimperial.ac.uk

This electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a good leaving group (e.g., a halogen). mdpi.comnih.gov This enhanced reactivity is a cornerstone of their synthetic utility, allowing for the introduction of various nucleophiles to build complex molecular architectures.

Nitro-substituted pyridines are key precursors for a wide range of functional molecules:

Bioactive Compounds: They are used as starting materials in the synthesis of pharmaceuticals, insecticides, and herbicides. mdpi.comnih.gov For example, 2-chloro-5-nitropyridine (B43025) is a common starting material for creating new insecticides and herbicidally active compounds. mdpi.comnih.gov

Energetic Materials: The high nitrogen and oxygen content of nitropyridines makes them important in the field of energetic materials. sioc-journal.cn They serve as a base structure for synthesizing compounds with high densities and positive enthalpies of formation. mdpi.com

Functional Group Transformations: The nitro group itself can be readily transformed into other functional groups. Most commonly, it is reduced to an amino group (–NH₂), providing access to aminopyridines which are crucial building blocks for dyes, pharmaceuticals, and fused heterocyclic systems.

The synthesis of nitropyridines can be achieved through various methods, including the direct nitration of pyridine, although this often requires harsh conditions. researchgate.netresearchgate.net A more controlled approach involves the nitration of pyridine-N-oxide or the use of precursors like chloropyridines. researchgate.netntnu.no

Unique Reactivity Profile of Hydrazinyl Moieties on Pyridine Rings

The hydrazinyl group (–NHNH₂) is a potent nucleophile that, when attached to a pyridine ring, imparts a distinct set of reactive properties. 2-Hydrazinylpyridines are versatile reagents used extensively in the synthesis of fused heterocyclic systems. thieme-connect.com The reactivity is centered on the nucleophilicity of the terminal nitrogen atom of the hydrazine (B178648) moiety.

Key reactions involving the hydrazinyl group on a pyridine ring include:

Condensation Reactions: The hydrazinyl group readily reacts with aldehydes and ketones to form hydrazones (Schiff bases). mdpi.com These intermediates can then undergo further intramolecular cyclization.

Cyclization to Fused Heterocycles: Hydrazinylpyridines are precursors for a variety of bicyclic systems. For instance, they react with β-dicarbonyl compounds to form pyrazolopyridines or with various reagents to yield triazolopyridines. acs.orgresearchgate.netacs.orgcdnsciencepub.com These reactions are often high-yielding and can be performed under mild conditions.

Nucleophilic Substitution: The hydrazinyl group itself can be introduced onto the pyridine ring via nucleophilic aromatic substitution, typically by reacting a halopyridine with hydrazine hydrate (B1144303). thieme-connect.com

The combination of a hydrazinyl group and a nitro group on the same pyridine ring, as in 2-Hydrazinyl-6-nitropyridine, creates a molecule with bifunctional reactivity. The nucleophilic hydrazine can participate in cyclization reactions, while the nitro-activated ring is susceptible to further nucleophilic attack or modification. smolecule.com The HOMO (Highest Occupied Molecular Orbital) is often localized on the hydrazine group, facilitating nucleophilic attacks, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the nitro-substituted pyridine ring.

Historical Trajectory and Contemporary Relevance of this compound Research

Research into hydrazinyl nitropyridines is driven by their utility as synthetic building blocks. The synthesis of compounds like this compound typically involves the nucleophilic substitution of a corresponding chloronitropyridine (e.g., 2-chloro-6-nitropyridine) with hydrazine hydrate. researchgate.net

While a detailed historical timeline for this specific isomer is not extensively documented in isolation, its development is intertwined with the broader exploration of substituted pyridines for various applications. The contemporary relevance of this compound is significant, particularly in the construction of complex molecular scaffolds.

Modern research highlights its role as a key intermediate in:

Medicinal Chemistry: It is used to synthesize novel N-pyridyl-hydrazone derivatives that have been investigated for potential biological activities. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): 2-Hydrazinyl-nitropyridines are valuable substrates in one-pot MCRs to generate libraries of diverse nitrogen-enriched heterocyclic compounds, such as pyridotriazines and triazolopyridines. acs.orgacs.org These scaffolds are of high interest in drug discovery programs.

Materials Science: The unique electronic properties conferred by the nitro and hydrazinyl groups make these compounds and their derivatives interesting for the development of new materials. smolecule.com

Energetic Materials Synthesis: Like other nitropyridines, it has been explored as a precursor in the synthesis of energetic compounds. sioc-journal.cnmdpi.com

The continued interest in this compound and its isomers stems from their predictable reactivity and their ability to serve as a versatile platform for generating molecular diversity in a straightforward and efficient manner.

Data Tables

Table 1: Physicochemical Properties of Selected Hydrazinyl Nitropyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Hydrazinyl-5-nitropyridine (B1587325) | 6343-98-2 | C₅H₆N₄O₂ | 154.13 | 205-206 (decomp) lookchem.comchemicalbook.com |

| 2-Hydrazinyl-3-nitropyridine | Not Available | C₅H₆N₄O₂ | 154.13 | Data Not Available |

| 2-Hydrazinyl-6-methyl-3-nitropyridine | 21901-30-4 | C₆H₈N₄O₂ | 168.16 | Data Not Available cymitquimica.com |

Table 2: Spectroscopic Data for a Related Isomer, 2-Hydrazinyl-5-nitropyridine

| Spectroscopy Type | Solvent | Chemical Shifts (δ ppm) / Wavelength (λmax nm) |

| ¹H NMR | DMSO-d₆ | 8.40 (d, pyridine H-6), 8.38 (d, pyridine H-3), 6.38 (d, pyridine H-4), 11.85 (s, NH hydrazine) |

| ¹³C NMR | DMSO-d₆ | 149.55 (C-2, hydrazine-attached), 134.19 (C-5, nitro-substituted), 121.90 (C-4, aromatic) |

| UV-Vis | Ethanol (B145695) | 298 (π→π* transition), 355 (n→π* transition) |

Structure

3D Structure

特性

分子式 |

C5H6N4O2 |

|---|---|

分子量 |

154.13 g/mol |

IUPAC名 |

(6-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-5(7-4)9(10)11/h1-3H,6H2,(H,7,8) |

InChIキー |

CMYGHUYAKQXWLN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])NN |

製品の起源 |

United States |

Synthetic Methodologies for 2 Hydrazinyl 6 Nitropyridine and Analogs

Established Synthetic Pathways to 2-Hydrazinyl-6-nitropyridine

The traditional synthesis of this compound and its derivatives often relies on well-established organic reactions, including nucleophilic aromatic substitution and transformations of other pyridine (B92270) derivatives.

Nucleophilic Aromatic Substitution Approaches Utilizing Halopyridine Precursors

The most common and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This pathway utilizes a halopyridine, typically 2-chloro-6-nitropyridine (B1362072) or 2-bromo-6-nitropyridine, as the starting material and hydrazine (B178648) as the nucleophile. The strong electron-withdrawing nature of the nitro group at the para position to the halogen atom activates the pyridine ring, facilitating the attack by the nucleophile. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out by treating the 2-halo-6-nitropyridine with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture. The reaction mixture is often heated under reflux to ensure the completion of the substitution. The general mechanism involves the initial attack of the hydrazine nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the nitro group. wikipedia.org The subsequent departure of the halide ion yields the final this compound product.

A similar approach has been used for the synthesis of related substituted hydrazinylpyridines. For instance, 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine (B1587325) have been synthesized from the corresponding chloropyridines using hydrazine hydrate as the nucleophile. researchgate.netthieme-connect.com The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of the final product.

Table 1: Synthesis of Hydrazinyl-nitropyridines via Nucleophilic Aromatic Substitution

Conversion Strategies from Nitropyridinone Derivatives

While less common for the direct synthesis of this compound itself, the conversion of nitropyridinone derivatives represents an alternative strategy for accessing related hydrazinyl nitropyridine structures. This approach typically involves the transformation of a pyridone (or hydroxypyridine) moiety into a leaving group, such as a chloro or bromo group, which can then be displaced by hydrazine.

For example, a 2-hydroxy-6-nitropyridine could theoretically be converted to 2-chloro-6-nitropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloro-6-nitropyridine can then undergo nucleophilic substitution with hydrazine as described in the previous section. This two-step process provides an indirect route to the desired product from a different class of starting materials.

Multi-Step Synthesis Protocols for Substituted Hydrazinyl Nitropyridines

The synthesis of more complex, substituted hydrazinyl nitropyridines often requires multi-step reaction sequences. youtube.comlibretexts.org These protocols allow for the introduction of various functional groups onto the pyridine ring, providing access to a diverse range of analogs. These syntheses often begin with a functionalized pyridine ring, followed by nitration and subsequent introduction of the hydrazinyl group.

For example, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved starting from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. researchgate.net In this case, the chloro group was displaced by hydrazine in a nucleophilic aromatic substitution reaction. researchgate.net

Another general strategy involves the nitration of a substituted 2-aminopyridine. The resulting 2-amino-nitropyridine can then be converted to the corresponding diazonium salt, which can subsequently be treated with a reducing agent in the presence of a hydrazine source to yield the desired hydrazinyl nitropyridine. This multi-step approach offers flexibility in the synthesis of a wide array of substituted derivatives.

Innovative Synthetic Protocols and Reaction Condition Optimization

To improve the efficiency, environmental friendliness, and scope of the synthesis of this compound and its analogs, researchers have explored innovative synthetic protocols and optimized reaction conditions.

Application of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. In the context of synthesizing hydrazinyl nitropyridine derivatives, microwave irradiation has been shown to be effective. For instance, the reaction of 2-hydrazinyl-5-nitropyridine with various aldehydes and isocyanates has been successfully carried out under microwave heating to produce a library of triazolopyridine scaffolds. acs.org This method often leads to significantly reduced reaction times compared to conventional heating methods. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

| Synthesis of pyridotriazines | 20 h at room temperature | 20 min at 80 °C | acs.org |

Exploration of Solvent Effects and Catalytic Systems

The choice of solvent can significantly influence the rate and outcome of the nucleophilic aromatic substitution reaction used to synthesize this compound. Studies on related systems have shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can affect the reaction kinetics. researchgate.net For the synthesis of 2-hydrazinyl-5-nitropyridine, a mixture of ethanol and water is often employed to improve the solubility of the reactants and facilitate the reaction.

The use of catalysts in these synthetic routes is also an area of active investigation. While the reaction of halopyridines with hydrazine is often self-catalyzed to some extent by the basicity of hydrazine itself, the addition of external catalysts could potentially enhance the reaction rate and allow for milder reaction conditions. For example, in the synthesis of pyridotriazines from 2-hydrazinyl-azines, scandium triflate has been used as a Lewis acid catalyst to promote the multicomponent reaction. acs.org The exploration of different catalytic systems could lead to more efficient and selective syntheses of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving its environmental profile. Key areas of consideration include maximizing the incorporation of reactant atoms into the final product (atom economy), increasing reaction efficiency, and utilizing solvents that are less harmful to the environment.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. The typical synthesis of hydrazinylpyridines involves the nucleophilic aromatic substitution of a halo-nitropyridine with hydrazine.

The table below illustrates a theoretical calculation of atom economy for the synthesis of this compound from 2-chloro-6-nitropyridine and hydrazine hydrate.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 2-Chloro-6-nitropyridine | 158.55 | This compound | 154.12 | Hydrochloric Acid (HCl) | 36.46 | 80.93% |

| Hydrazine | 32.05 |

This table presents a theoretical calculation based on a common synthetic route. The atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100.

Environmentally Benign Solvent Utilization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. In the synthesis of hydrazinyl nitropyridine analogs, a mixture of ethanol and water has been used, which is a relatively benign solvent system. orientjchem.org

Research into greener synthesis of heterocyclic compounds has explored a variety of alternative solvent systems. mdpi.com While specific studies on this compound are limited, the use of greener solvents in similar reactions points towards more sustainable synthetic routes. These alternatives aim to reduce pollution, resource consumption, and greenhouse gas emissions. orientjchem.org

The following table summarizes various solvent types and their potential applicability in the synthesis of nitropyridine derivatives, reflecting a shift towards more sustainable chemical manufacturing.

| Solvent Type | Examples | Properties and Potential Application |

| Protic Solvents | Water, Ethanol | Low toxicity, readily available. Water is a highly green solvent, and ethanol is biodegradable. Mixtures have been used for hydrazinylpyridine synthesis. orientjchem.orgmdpi.com |

| Ionic Liquids (ILs) | [BMIM]Br, [BMIM]OH | Low vapor pressure, high thermal stability. Can act as both solvent and catalyst. mdpi.com Considered environmentally friendly for some heterocyclic syntheses. mdpi.com |

| Deep Eutectic Solvents (DESs) | Choline chloride-based | Biodegradable, low cost, and simple to prepare. Have been used for the synthesis of thiazole (B1198619) derivatives. mdpi.com |

| Supercritical Fluids | Supercritical CO2 (scCO2) | Non-toxic, non-flammable, and allows for easy product separation. orientjchem.org Used in various industrial processes like decaffeination and polymerization. orientjchem.org |

Chemical Reactivity and Advanced Derivatization of 2 Hydrazinyl 6 Nitropyridine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) attached to the C-2 position of the pyridine (B92270) ring is a potent nucleophile and a valuable handle for constructing more complex molecular architectures. Its reactivity is central to the synthesis of a wide array of derivatives, including hydrazones and fused heterocyclic systems.

Condensation Reactions for Hydrazone Formation

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, proceeds via nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These hydrazones are stable compounds characterized by a C=N-N linkage.

The reaction is general and accommodates a wide variety of carbonyl compounds, allowing for the introduction of diverse substituents. The resulting (6-nitropyridin-2-yl)hydrazones are valuable intermediates for further synthetic transformations or can be target molecules in their own right.

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative | Typical Conditions |

|---|---|---|

| Benzaldehyde | 1-((6-nitropyridin-2-yl)imino)-1-phenylmethane | Ethanol (B145695), cat. Acetic Acid, Reflux |

| Acetone (B3395972) | 2-(2-isopropylidenehydrazinyl)-6-nitropyridine | Methanol, Reflux |

| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-1-((6-nitropyridin-2-yl)imino)methane | Ethanol, cat. Acetic Acid, Reflux |

| Cyclohexanone | 1-cyclohexylidene-2-(6-nitropyridin-2-yl)hydrazine | Methanol, Reflux |

Cyclization Reactions Towards Fused Heterocyclic Scaffolds (e.g., Pyrazoles, Triazines, Triazoles)

The bifunctional nature of the hydrazinyl group makes 2-hydrazinyl-6-nitropyridine an excellent starting material for the synthesis of fused heterocyclic systems. These reactions typically involve the reaction of the hydrazinyl group with a reagent containing two electrophilic centers, leading to intramolecular cyclization and the formation of a new heterocyclic ring fused to the pyridine core.

Pyrazoles: Fused pyrazolopyridines can be synthesized by reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration, yielding a stable, aromatic pyrazole (B372694) ring fused to the pyridine scaffold. researchgate.netresearchgate.netnih.gov

| Reactant | Resulting Fused Heterocycle | General Name |

|---|---|---|

| Acetylacetone (2,4-pentanedione) | 5,7-dimethyl-3-nitro- researchgate.netsemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Pyrazolopyridine |

| Ethyl acetoacetate | 5-methyl-3-nitro-2H-pyrazolo[1,5-a]pyridin-7(4H)-one | Pyrazolopyridine |

| Malononitrile | 7-amino-3-nitro-2H-pyrazolo[1,5-a]pyridine-6-carbonitrile | Pyrazolopyridine |

Triazines: The synthesis of fused triazine systems, such as pyrazolo[3,4-d] researchgate.netresearchgate.netsemanticscholar.orgtriazines, often involves multi-step sequences starting from amino-pyrazole precursors which can be derived from hydrazines. nih.gov Direct cyclization of this compound with appropriate reagents can lead to triazinopyridines. For instance, reaction with orthoesters can lead to the formation of a fused 1,2,4-triazine ring.

Triazoles: Fused 1,2,4-triazolo[4,3-a]pyridines are readily accessible from 2-hydrazinopyridine precursors. semanticscholar.orgresearchgate.netorganic-chemistry.orgnih.gov A common method involves the acylation of the hydrazinyl group, followed by dehydrative cyclization. semanticscholar.org This cyclization can be promoted by various reagents, including phosphorus oxychloride or through modified Mitsunobu reaction conditions. semanticscholar.org

| Reactant Sequence | Resulting Fused Heterocycle | General Name |

|---|---|---|

| 1. Formic acid 2. POCl3 | 8-nitro- researchgate.netsemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Triazolopyridine |

| 1. Acetic anhydride 2. P2O5 | 3-methyl-8-nitro- researchgate.netsemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Triazolopyridine |

| 1. Benzoyl chloride 2. PPh3, DEAD, TMS-N3 | 3-phenyl-8-nitro- researchgate.netsemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Triazolopyridine |

Nucleophilic Substitution Reactions Involving the Hydrazinyl Group

While the hydrazinyl group is primarily viewed as a nucleophile, it can also be displaced under certain reaction conditions, acting as a leaving group. Pyridines with leaving groups at the C-2 or C-4 positions are susceptible to nucleophilic aromatic substitution. quimicaorganica.org The hydrazinyl group is not a conventional leaving group, but its elimination has been observed, particularly under oxidative conditions. For example, the oxidative elimination of hydrazino-moieties via a diazohydride intermediate can lead to the replacement of the group with hydrogen. This transformation provides a pathway to de-hydrazinated pyridines, which can be useful in multi-step synthetic sequences where the hydrazinyl group serves as a temporary activating or directing group.

Transformations of the Nitro Group

The nitro group at the C-6 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. It also serves as a versatile functional group that can be transformed into other important moieties, most notably an amino group, or can participate in activating the ring for specific reactions.

Selective Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. The challenge in the case of this compound lies in achieving selective reduction of the nitro group while preserving the reactive hydrazinyl moiety. The N-N bond of the hydrazine is susceptible to cleavage under certain reductive conditions.

Catalytic transfer hydrogenation is a particularly suitable method for this selective transformation. organic-chemistry.orgnih.govnih.govarizona.edu Using a hydrogen donor like hydrazine hydrate (B1144303) in the presence of a catalyst such as palladium on carbon (Pd/C) can achieve the clean and efficient reduction of the nitro group to an amine. organic-chemistry.orgnih.gov The reaction conditions, such as temperature and catalyst loading, are critical to prevent unwanted side reactions like dehalogenation (if present) or cleavage of the hydrazinyl group. organic-chemistry.org It is important to note that under certain conditions, reacting nitropyridines with hydrazine hydrate can lead to the displacement of other substituents, highlighting the need for careful optimization of the reaction protocol. pleiades.onlineresearchgate.net

| Reagent System | Product | Key Features |

|---|---|---|

| Hydrazine hydrate, Pd/C, Methanol | 6-hydrazinylpyridin-2-amine | Selective reduction of NO2 group. organic-chemistry.orgnih.gov |

| H2, Raney Nickel | 6-hydrazinylpyridin-2-amine | Classic hydrogenation, requires careful control. |

| SnCl2, HCl | 6-hydrazinylpyridin-2-amine | Stannous chloride reduction in acidic media. |

The resulting 6-hydrazinylpyridin-2-amine is a valuable diamine precursor for the synthesis of other fused heterocyclic systems, such as imidazopyridines.

Participation in Superelectrophilic Reactions

In the presence of superacids (e.g., triflic acid, HF-SbF5), the electrophilicity of certain substrates can be dramatically enhanced through multiple protonations, leading to the formation of "superelectrophiles". nih.govresearchgate.netmdpi.com These highly reactive species can engage in reactions with extremely weak nucleophiles, such as alkanes and deactivated arenes.

Nitro-substituted aromatic compounds are known to form superelectrophilic intermediates in superacidic media. nih.gov For this compound, protonation can occur at multiple sites: the pyridine ring nitrogen, the nitrogens of the hydrazinyl group, and the oxygens of the nitro group. The formation of a dicationic or polycationic species, where both the heterocyclic system and the nitro group are protonated, would generate a powerful superelectrophile. nih.govnih.gov This superelectrophilic activation would render the pyridine ring highly susceptible to attack by weak nucleophiles, potentially leading to novel C-C or C-heteroatom bond formations that are not possible under conventional acidic conditions. This area represents an advanced and powerful strategy for the functionalization of the nitropyridine core.

Modifications and Functionalization of the Pyridine Core

The pyridine nucleus of this compound is characterized by a unique electronic landscape, shaped by the interplay between the electron-donating hydrazinyl (-NHNH₂) group and the powerfully electron-withdrawing nitro (-NO₂) group. This dual substitution pattern deactivates the ring towards electrophilic attack while simultaneously rendering it highly susceptible to nucleophilic substitution and primed for various cyclization reactions.

The reactivity of the pyridine ring in this compound is dominated by the electronic influence of its substituents. Electrophilic aromatic substitution, a common reaction for many aromatic systems, is highly disfavored on this pyridine core. The inherent electron deficiency of the pyridine nitrogen, compounded by the strong deactivating effect of the nitro group, makes the ring resistant to attack by electrophiles, requiring harsh conditions that yield poor results. youtube.comaklectures.com

Key substitution reactions include:

Displacement of the Nitro Group : The nitro group itself can act as a leaving group, particularly when attacked by potent nucleophiles. Studies on related nitropyridines have shown that the nitro group can be selectively displaced by sulfur nucleophiles, such as thiols, in the presence of a base. nih.gov

Vicarious Nucleophilic Substitution (VNS) : This method allows for the direct C-H functionalization of electron-deficient aromatic rings. nih.gov For this compound, a carbanion bearing a leaving group can attack the electron-poor ring at a hydrogen-bearing carbon atom (e.g., C-3 or C-5). Subsequent base-induced elimination introduces a new substituent, such as an alkyl or cyanomethyl group, onto the pyridine core. This powerful reaction avoids the need for a pre-installed leaving group like a halogen. nih.govresearchgate.net

The regioselectivity of nucleophilic attack is directed by the nitro group. Attack is favored at the positions ortho or para to the nitro group due to the ability of the nitro group to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com

The hydrazinyl moiety of this compound is a versatile functional group that serves as a powerful nucleophile, enabling a variety of cyclization reactions to form fused heterocyclic systems. These reactions are synthetically valuable for creating complex, nitrogen-rich scaffolds. The terminal amino group of the hydrazine is typically the most reactive site.

One of the most prominent applications is the synthesis of fused 1,2,4-triazole rings . Reaction of 2-hydrazinopyridines with reagents containing a single carbon atom that can be electrophilic, such as isothiocyanates or orthoesters, leads to the formation of the organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine skeleton. organic-chemistry.org For instance, treatment with an isothiocyanate followed by an oxidative cyclization step yields 3-amino- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives. organic-chemistry.org

Another significant class of reactions involves cyclocondensation with 1,3-dielectrophiles to form fused five- or six-membered rings. The hydrazine group acts as a binucleophile, reacting with both electrophilic centers. A classic example is the reaction with β-ketoesters or 1,3-diketones to form fused pyrazole rings, a reaction widely used in heterocyclic synthesis. beilstein-journals.orgresearchgate.net

The following table summarizes representative ring-forming reactions.

| Reagent Class | Fused Ring System | Description |

| Isothiocyanates (R-NCS) | organic-chemistry.orgnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridine | The hydrazine adds to the isothiocyanate, and subsequent intramolecular cyclization with loss of H₂S (often under oxidative conditions) forms the fused triazole ring. organic-chemistry.org |

| 1,3-Diketones (R-CO-CH₂-CO-R') | Pyrazolo[1,5-a]pyridine | The hydrazine undergoes condensation with the two carbonyl groups of the diketone to form a fused pyrazole ring. beilstein-journals.org |

| α,β-Unsaturated Ketones | Pyrazolo[1,5-a]pyridine | Michael addition of the hydrazine to the double bond is followed by intramolecular condensation with the ketone carbonyl. |

| Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Esters) | organic-chemistry.orgnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridine | Acylation of the terminal nitrogen of the hydrazine followed by acid-catalyzed dehydration and cyclization yields the fused triazole system. |

These ring-forming strategies significantly expand the molecular complexity and utility of the this compound scaffold, providing access to a diverse range of fused heterocycles with potential applications in medicinal chemistry and materials science.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular diversity. organic-chemistry.org this compound is an excellent candidate for MCRs, where its hydrazinyl group can act as the amine component.

A prime example is its potential use in Ugi-type reactions . The classical Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.orgresearchgate.net By using this compound as the amine component, it is possible to synthesize complex α-acylamino amide structures bearing the nitropyridyl moiety in a single step. Subsequent intramolecular reactions of the Ugi product can lead to the formation of novel heterocyclic scaffolds. nih.govnih.gov

Furthermore, related three-component reactions can provide direct access to fused heterocyclic systems. For example, the reaction of 2-aminopyridines (structural analogues of 2-hydrazinopyridines) with a carbonyl compound and an isocyanide can yield 3-aminoimidazo[1,2-a]pyridines. fu-berlin.de A similar pathway using this compound would be expected to produce fused triazole derivatives. The reaction proceeds through the initial formation of an iminium ion from the hydrazine and the carbonyl compound, which is then trapped by the isocyanide. An intramolecular cyclization onto the pyridine nitrogen completes the sequence.

The table below outlines the potential scope of MCRs involving this compound.

| MCR Type | Reactants | Resulting Scaffold |

| Ugi 4-Component Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-(Acyl-pyridin-2-yl-hydrazino)-carboxamide |

| Ugi-type 3-Component Reaction | This compound, Aldehyde/Ketone, Isocyanide | Fused Triazolopyridine or Imidazopyridine derivatives |

| Passerini-type Reaction | This compound (as imine), Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide derivatives |

The use of this compound in MCRs represents a highly efficient strategy for the synthesis of complex molecules with high atom economy, providing rapid access to libraries of novel compounds for various screening purposes.

Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinyl 6 Nitropyridine Derivatives

X-ray Diffraction Analysis for Solid-State Structure Determination

Crystallographic Parameters and Molecular Geometry

The structural analysis of a representative derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveals significant details about the molecular architecture. researchgate.net This compound crystallizes in the monoclinic space group P2/c. researchgate.net The precise arrangement of atoms and the measurement of bond lengths and angles provide a foundational understanding of its chemical nature.

Interactive Table: Crystallographic Data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile

| Parameter | Value |

|---|---|

| Empirical Formula | C9H10N6O3 |

| Formula Weight | 250.22 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit cell dimensions | a = 14.542(3) Å, α = 90°b = 7.9380(16) Å, β = 101.58(3)°c = 10.595(2) Å, γ = 90° |

| Volume | 1195.3(4) ų |

The molecular geometry, as determined by X-ray diffraction, showcases differences in bond lengths when compared to related 3-cyano-5-nitro-pyridines and 2-hydrazinopyridines. researchgate.net These variations are indicative of the electronic influence of the substituent groups on the pyridine (B92270) ring.

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile is governed by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the supramolecular structure is stabilized by one N-H···N, two N-H···O, and one C-H···O hydrogen bonds. researchgate.net These interactions are crucial in directing the self-assembly of the molecules into a well-defined three-dimensional architecture. The N-H···N interaction, for instance, leads to the formation of molecular dimers. researchgate.net Such non-covalent interactions are of significant interest in the field of crystal engineering, as they dictate the physical properties of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis for Structural Assignment

The ¹H NMR spectrum of a 2-hydrazinyl-nitropyridine derivative provides valuable information for its structural confirmation. For 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the methoxymethyl group protons are observed at 4.70 ppm. researchgate.net

In a related compound, 2-hydrazinyl-5-nitropyridine (B1587325), an interesting dynamic behavior is observed in its ¹H NMR spectrum. At room temperature in DMSO-d6, the spectrum shows a lack of fine structure, suggesting hindered rotation. thieme-connect.com However, upon increasing the temperature to 59 °C, a well-resolved spectrum with clear fine structure is observed. thieme-connect.com This phenomenon is unusual for a small molecule and is attributed to strong intermolecular hydrogen bonding in solution. thieme-connect.com

Carbon-13 (¹³C) NMR and Other Nuclei (e.g., ³¹P, ¹⁹F) for Comprehensive Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the carbon signals have been assigned as follows:

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 | 155.84 |

| C-6 | 155.67 |

| C-4 | 152.50 |

| C-5 | 147.23 |

| C-7 (C≡N) | 113.28 |

| C-3 | 109.41 |

| C-8 (-CH2O-) | 68.84 |

| C-9 (-OCH3) | 59.55 |

Similar to its ¹H NMR spectrum, the ¹³C NMR spectrum of 2-hydrazinyl-5-nitropyridine also shows the effects of hindered rotation at room temperature, with only two signals being observed. thieme-connect.com At 59 °C, five distinct signals appear, corresponding to the five chemically inequivalent carbon atoms. thieme-connect.com

While no studies employing ³¹P or ¹⁹F NMR for 2-hydrazinyl-6-nitropyridine derivatives were identified, these techniques would be invaluable for the characterization of appropriately functionalized analogues. ³¹P NMR is highly sensitive and provides a wide chemical shift range for the analysis of organophosphorus compounds. Similarly, ¹⁹F NMR is a powerful tool for studying organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms within a molecule, especially for complex structures where 1D spectra may be ambiguous.

A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For a derivative of this compound, this could be used to confirm the connectivity of protons on the pyridine ring and any aliphatic side chains. Cross-peaks in the COSY spectrum would indicate which protons are coupled to each other, typically through two or three bonds.

The ¹H-¹³C HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling different molecular fragments. For instance, in a this compound derivative, HMBC could be used to correlate the hydrazinyl protons to the C-2 carbon of the pyridine ring, confirming the point of attachment.

While specific 2D NMR studies on this compound itself were not found, the application of these standard techniques would be a critical step in the comprehensive structural elucidation of any new derivative in this class.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds.

In the analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a close derivative of this compound, the IR spectrum reveals characteristic bands that confirm the presence of its key functional moieties. The medium intensity bands observed in the range of 3052-3083 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic pyridine ring. researchgate.net Aliphatic C-H bond vibrations are also identified between 2822 and 3004 cm⁻¹. researchgate.net

The hydrazinyl group (-NHNH₂) exhibits distinct vibrational modes. The N-H stretching of the secondary amine is observed as a sharper band around 3215 cm⁻¹. researchgate.net The primary amine part of the hydrazinyl group shows vibrational coupling, resulting in two medium bands at approximately 3352 and 3297 cm⁻¹. researchgate.net

The nitro group (NO₂), a significant feature of this class of compounds, typically displays strong symmetric and asymmetric stretching vibrations. While specific values for the studied derivative are not detailed in the provided search results, these are generally expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1380 cm⁻¹ (symmetric). The presence of a cyano group (C≡N) in the studied derivative is confirmed by its characteristic stretching vibration. researchgate.net

The following table summarizes the key IR vibrational frequencies for the functional groups in a derivative of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3052-3083 | Pyridine Ring |

| Aliphatic C-H Stretch | 2822-3004 | Methoxymethyl Group |

| N-H Stretch (Secondary Amine) | ~3215 | Hydrazinyl Group |

| N-H Stretch (Primary Amine) | ~3352, ~3297 | Hydrazinyl Group |

Note: The data is for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis absorption spectrum of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, recorded in various solvents, displays three main absorption maxima. researchgate.net An absorption band around 280 nm is attributed to the π → π* electronic transition within the conjugated system of the aromatic pyridine ring. researchgate.net This is a common feature for substituted pyridines.

A significant absorption maximum is observed in the visible region at approximately 350 nm. researchgate.net This band is assigned to the n → π* electronic transition of the hydrazinyl group. researchgate.net The presence of this transition is responsible for the yellow color of the compound. researchgate.net The position of these absorption bands can be influenced by solvent polarity. For instance, a decrease in solvent polarity can cause slight bathochromic (red) shifts in the maxima around 238 nm and 280 nm. researchgate.net Conversely, the absorption maximum around 350 nm in protic solvents shows a hypsochromic (blue) shift compared to its position in aprotic solvents like dichloromethane. researchgate.net

Interestingly, the studied derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, does not exhibit fluorescence. researchgate.net

The table below details the electronic transitions observed for a derivative of this compound.

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~238 nm | π → π | Conjugated System |

| ~280 nm | π → π | Pyridine Ring |

| ~350 nm | n → π* | Hydrazinyl Group |

Note: The data is for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation pattern.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion with a mass of [M - 46]⁺.

Cleavage of the Hydrazinyl Group: The C-N bond connecting the hydrazinyl group to the pyridine ring can undergo cleavage, potentially leading to the loss of a hydrazinyl radical (•NHNH₂) or related fragments.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

The following table presents a plausible, though not experimentally verified, fragmentation pattern for this compound.

| m/z Value | Proposed Fragment | Plausible Origin |

| [M]⁺ | [C₅H₆N₄O₂]⁺ | Molecular Ion |

| [M - 17]⁺ | [C₅H₅N₃O₂]⁺ | Loss of •NH₃ from hydrazinyl group |

| [M - 30]⁺ | [C₅H₆N₃]⁺ | Loss of •NO₂ group |

| [M - 46]⁺ | [C₅H₆N₃]⁺ | Loss of NO₂ group |

Note: This table represents a predicted fragmentation pattern based on the general principles of mass spectrometry and the known behavior of similar compounds.

Computational and Theoretical Investigations of 2 Hydrazinyl 6 Nitropyridine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of molecules at the electronic level. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are commonly employed to predict molecular structure, reactivity, and spectroscopic properties. For a molecule like 2-hydrazinyl-6-nitropyridine, these methods can offer significant insights. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electronic systems. indexcopernicus.comnih.gov Ab initio methods, while more computationally intensive, can provide benchmark-quality results.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

The presence of the hydrazinyl group introduces conformational flexibility due to rotation around the C-N and N-N bonds. Different conformers, or rotational isomers, may exist with varying energies. Computational modeling can identify the most stable conformer by comparing their relative Gibbs free energies. mdpi.com For similar hydrazone derivatives, it has been shown that different isomers (e.g., Z and E configurations) can coexist, with their relative populations determined by their calculated energy differences. mdpi.com In the case of this compound, intramolecular hydrogen bonding between the hydrazinyl protons and the nitro group's oxygen atoms or the pyridine (B92270) nitrogen could play a significant role in stabilizing certain conformations.

Table 1: Predicted Geometrical Parameters for a Representative Pyridine Derivative (Note: This data is illustrative and based on typical values for substituted pyridines from computational studies.)

| Parameter | Predicted Value (B3LYP/6-311G++) |

| C-N (Pyridine Ring) | ~1.34 Å |

| C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Hydrazinyl) | ~1.38 Å |

| N-N (Hydrazinyl) | ~1.42 Å |

| C-N (Nitro) | ~1.45 Å |

| N-O (Nitro) | ~1.23 Å |

| C-N-C Angle | ~117° |

| O-N-O Angle | ~125° |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. indexcopernicus.com A smaller gap suggests higher reactivity.

For this compound, the electron-donating hydrazinyl group and the electron-withdrawing nitro group would significantly influence the electronic landscape. The HOMO is expected to be localized primarily on the hydrazinyl group and the pyridine ring, while the LUMO is likely to be concentrated on the nitro group and the pyridine ring. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attack at different sites.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical for this compound, based on trends observed in similar molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine ring and the terminal amino group of the hydrazinyl moiety. These areas would be the preferred sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the hydrazinyl group, making them susceptible to nucleophilic attack. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By comparing the calculated chemical shifts with experimental values, one can validate the proposed structure and its conformation. For related pyridine derivatives, DFT calculations have been successfully used to analyze and assign experimental NMR spectra. researchgate.net The chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents. For example, the carbon atom attached to the electron-withdrawing nitro group would be expected to have a higher chemical shift (downfield).

Table 3: Hypothetical ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational studies of substituted pyridines.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (attached to -NHNH₂) | ~158 |

| C3 | ~110 |

| C4 | ~138 |

| C5 | ~120 |

| C6 (attached to -NO₂) | ~155 |

Theoretical Vibrational and Electronic Spectra Predictions

Theoretical calculations can simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional groups. researchgate.net For instance, the stretching frequencies of the N-H bonds in the hydrazinyl group, the N=O bonds in the nitro group, and the C=N and C=C bonds in the pyridine ring can be predicted. cdnsciencepub.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*). For a molecule like this compound, transitions involving the promotion of electrons from the HOMO to the LUMO would be of particular interest.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges obtained from DFT calculations for similar compounds.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Stretch | 3300 - 3450 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1340 - 1380 |

| Pyridine Ring | C=C/C=N Stretch | 1400 - 1600 |

Theoretical Studies on Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in optoelectronics, including optical signal processing and data storage. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO behavior of novel compounds. For molecules like this compound, the presence of electron-donating (hydrazinyl) and electron-accepting (nitro) groups attached to a π-conjugated pyridine ring suggests the potential for significant NLO responses.

Computational approaches to determine NLO properties involve the calculation of key parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). The first hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response.

For pyridine derivatives, theoretical studies have shown that the substitution pattern and the nature of donor-acceptor groups significantly influence the NLO properties. The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a key factor governing the magnitude of the NLO response. In this compound, the hydrazinyl group acts as a strong electron donor, while the nitro group is a powerful electron acceptor. This donor-acceptor arrangement across the pyridine ring is expected to facilitate efficient ICT, leading to a large first hyperpolarizability.

| Parameter | Symbol | Typical Unit | Significance |

| Dipole Moment | μ | Debye | Measures the polarity of the molecule. |

| Linear Polarizability | α | esu | Describes the linear response of the molecule to an electric field. |

| First Hyperpolarizability | β | esu | Quantifies the second-order NLO response. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to map out the potential energy surface and identify the most probable reaction pathways.

The elucidation of a reaction mechanism typically involves the following computational steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the identified transition state links the desired species.

Similarly, for subsequent reactions of this compound, such as the formation of hydrazones, computational studies can predict the most likely site of reaction and the stereochemistry of the products. For instance, in the reaction with an aldehyde or ketone, calculations can determine whether the E or Z isomer of the resulting hydrazone is more stable.

The following table outlines the key energetic parameters obtained from computational studies of reaction mechanisms.

| Parameter | Symbol | Description |

| Activation Energy | ΔE‡ | The energy barrier that must be overcome for a reaction to occur. |

| Reaction Energy | ΔErxn | The overall energy change of a reaction. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy to reach the transition state. |

| Gibbs Free Energy of Reaction | ΔGrxn | The overall change in Gibbs free energy of a reaction. |

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. jetir.org This method is instrumental in drug discovery and development for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. For this compound and its derivatives, molecular docking can provide valuable insights into their potential biological activities.

The molecular docking process generally involves the following steps:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its geometry is optimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein. The algorithm generates a series of possible binding poses.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses are then ranked based on their scores, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

For this compound, the hydrazinyl and nitro groups are capable of forming hydrogen bonds, which are often crucial for high-affinity binding to a protein target. The pyridine ring can participate in π-π stacking or hydrophobic interactions. Molecular docking studies can identify potential protein targets for which this compound might show inhibitory activity.

The results of a molecular docking study are typically presented in a table that summarizes the binding affinities and key interacting residues.

| Parameter | Description |

| Binding Affinity (or Docking Score) | An estimate of the binding free energy, typically in kcal/mol. More negative values indicate stronger binding. |

| Interacting Residues | The amino acid residues in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | The nature of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. |

| RMSD | Root-mean-square deviation between the docked pose and a reference (e.g., crystallographic) pose, if available. |

Applications of 2 Hydrazinyl 6 Nitropyridine in Diverse Chemical Research Fields

2-Hydrazinyl-6-nitropyridine as a Key Building Block in Complex Organic Synthesis

The reactivity of the hydrazine (B178648) moiety, coupled with the electronic properties imparted by the nitro group, allows this compound to participate in a variety of chemical transformations, making it an essential component in the construction of diverse and complex molecular architectures.

This compound serves as a crucial starting material for the synthesis of a wide array of polyfunctionalized heterocyclic compounds. The hydrazine group readily undergoes condensation reactions with various electrophiles, leading to the formation of new heterocyclic rings.

One of the most common applications is in the synthesis of pyrazole (B372694) derivatives. The reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established method for constructing the pyrazole ring. In this context, this compound can be reacted with β-ketoesters, β-diketones, or α,β-unsaturated carbonyl compounds to yield substituted pyrazolyl-pyridines. For instance, the condensation with a β-ketoester would produce a pyrazolone-substituted nitropyridine. These reactions are often carried out under thermal conditions or with acid or base catalysis.

Another important class of heterocycles accessible from this compound are triazoles. For example, acs.orgnih.govnih.govtriazolo[4,3-a]pyridines can be synthesized from 2-hydrazinopyridines through various methods, including reaction with isothiocyanates followed by an electrochemically induced desulfurative cyclization, or through a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration organic-chemistry.org. The presence of the nitro group on the pyridine (B92270) ring of this compound can influence the reactivity and electronic properties of the resulting triazolopyridine system.

The following table summarizes representative examples of heterocyclic systems that can be synthesized from this compound.

| Reactant | Resulting Heterocyclic System | Reaction Type |

| β-Diketone | Pyrazolyl-nitropyridine | Condensation/Cyclization |

| β-Ketoester | Pyrazolonyl-nitropyridine | Condensation/Cyclization |

| Carboxylic acid/derivative | Triazolopyridine | Cyclization |

| Aldehyde/Ketone (Fischer) | Indolyl-nitropyridine | Cyclocondensation |

The inherent reactivity of this compound also extends to the construction of more complex fused and bridged-ring systems, which are prevalent in natural products and pharmaceutically active molecules.

Fused heterocyclic systems, where two or more rings share a common bond, can be synthesized using this compound as a key component. For example, pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities, can be synthesized from 5-aminopyrazoles which, in turn, can be derived from hydrazine precursors mdpi.comnih.gov. A plausible synthetic route could involve the initial formation of a pyrazole ring from this compound, followed by subsequent reactions to construct the fused pyridine ring. The reaction of 6-hydrazinonicotinonitriles with 1,3-diketones is a known method to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines semanticscholar.org.

The Fischer indole (B1671886) synthesis is a classic method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions byjus.comwikipedia.orgthermofisher.com. This compound can serve as the arylhydrazine component in this reaction. The resulting product would be an indole ring fused or linked to a nitropyridine moiety, a scaffold of interest in medicinal chemistry. The specific regioisomer of the resulting indole would depend on the nature of the carbonyl partner and the reaction conditions.

The synthesis of bridged-ring systems, where two rings are connected by a bridge of one or more atoms, can also be envisioned using this compound. These complex three-dimensional structures are of great interest in drug design due to their conformational rigidity. While specific examples involving this compound in the synthesis of bridged systems are not abundant in the literature, its functional handles could be elaborated to incorporate the necessary functionalities for intramolecular cyclization reactions that would lead to such structures.

| Synthetic Strategy | Target Ring System | Potential Application |

| Reaction with diketones/ketoesters | Pyrazolo[3,4-b]pyridines | Kinase inhibitors, CNS agents |

| Fischer Indole Synthesis | Indolyl-nitropyridines | Antimicrobial, Anticancer agents |

| Intramolecular Cycloadditions | Bridged Heterocycles | Conformationally restricted drug candidates |

Scaffold Design and Optimization in Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs mdpi.com. The introduction of hydrazine and nitro functionalities, as in this compound, provides a versatile platform for the design and optimization of novel bioactive molecules.

The rational design of drugs often involves the use of specific scaffolds that can be readily modified to interact with a biological target. The 2-nitropyridine (B88261) moiety can act as a bioisosteric replacement for other aromatic systems, potentially improving metabolic stability or altering binding interactions. The hydrazine group serves as a convenient handle for introducing a wide range of substituents, allowing for the exploration of the chemical space around the core scaffold.

For instance, the nitro group can act as a hydrogen bond acceptor, which can be crucial for binding to a protein's active site. The pyridine nitrogen itself is also a hydrogen bond acceptor. The hydrazine group can be acylated, alkylated, or used to form hydrazones, providing a diverse set of derivatives for biological screening. This allows medicinal chemists to systematically modify the structure of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different one while maintaining its biological activity. This can lead to new intellectual property, improved properties, or novel biological activities. Nitropyridyl hydrazines can be employed in scaffold hopping strategies. For example, a phenyl ring in a known inhibitor could be replaced with the 6-nitropyridin-2-yl moiety from this compound. This change introduces a nitrogen atom into the aromatic ring, which can alter the compound's polarity, solubility, and metabolic stability nih.govrsc.org.

| Original Scaffold | Hopped Scaffold | Potential Advantages |

| Phenyl | 6-Nitropyridin-2-yl | Improved metabolic stability, altered solubility, new intellectual property |

| Indole | Pyrazolo[3,4-b]pyridine | Different vector for substituent placement, altered ADME properties |

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity nih.govnih.govresearchgate.net. This compound provides an excellent starting point for SAR studies.

The hydrazine group allows for the synthesis of a library of derivatives with diverse substituents. For example, a series of hydrazones can be prepared by reacting this compound with various aldehydes and ketones. The biological activity of these derivatives can then be tested to understand the effect of the size, shape, and electronic properties of the substituent on activity.

Furthermore, the nitro group at the 6-position can be a key determinant of activity. Its position and electron-withdrawing nature significantly influence the electronic distribution within the pyridine ring. SAR studies could explore the effect of moving the nitro group to other positions or replacing it with other electron-withdrawing groups to modulate the activity. The pyridine nitrogen itself can be quaternized or modified, adding another dimension to the SAR exploration. This systematic approach allows for the identification of the key structural features required for optimal biological activity and guides the design of more potent and selective drug candidates.

Role in Material Science Research

The unique electronic and structural features of this compound and its derivatives make them interesting candidates for applications in material science, particularly in the development of materials with tailored electronic and optical properties and in the field of crystal engineering.

Pyridine derivatives are known to be useful in the development of materials with interesting electronic and optical properties. For instance, a study on the related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, investigated its spectral properties using UV-Vis absorption and fluorescence spectroscopy researchgate.net. The UV-vis spectrum of this compound showed three absorption maxima, with the band at around 350 nm being attributed to an n → π* electron transition of the hydrazino group researchgate.net. The solvent polarity was found to influence the absorption spectra, indicating the potential for creating solvatochromic materials researchgate.net.

Although the aforementioned compound did not exhibit fluorescence, other pyridine derivatives have been explored for their luminescence properties mdpi.com. The emission spectra of 2-N-phenylamino-(4 or 6)-methyl-(3)-nitropyridine isomers show broad spectral contours, suggesting their potential use in light-emitting devices or as fluorescent probes mdpi.com. By analogy, derivatives of this compound could be designed to possess specific electronic and photophysical properties for applications in optoelectronics.

Table 1: Spectroscopic Data for a Structurally Related Hydrazinyl Nitropyridine Derivative

| Solvent | Absorption Maxima (λ_max, nm) |

|---|---|

| Dichloromethane | 240, 283, 354 |

| Acetonitrile (B52724) | 238, 281, 350 |

| Ethanol (B145695) | 237, 279, 345 |

| Methanol | 236, 278, 344 |

| Water | 238, 280, 349 |

Data derived from the study of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile researchgate.net.

The presence of both hydrogen bond donors (the hydrazinyl group) and acceptors (the nitro group and the pyridine nitrogen) in this compound makes it an excellent candidate for crystal engineering and the construction of supramolecular assemblies. Hydrogen bonding plays a crucial role in directing the self-assembly of molecules into well-defined architectures.

In the crystal structure of the related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the supramolecular structure is characterized by one N−H···N and two N−H···O hydrogen bonds, as well as one C−H···O hydrogen bond researchgate.net. These interactions lead to the formation of a stable, self-assembled structure. The study also noted that a hydrogen bond between the proton from the hydrazino group and the nitrogen atom of the pyridine ring significantly stabilizes the entire molecule researchgate.net. This intrinsic feature of the hydrazinyl pyridine scaffold can be exploited to design and synthesize novel crystalline materials with predictable packing arrangements and potentially useful solid-state properties.

Coordination Chemistry and Ligand Development

The this compound molecule possesses multiple potential coordination sites, namely the two nitrogen atoms of the hydrazinyl group and the nitrogen atom of the pyridine ring. This makes it a versatile ligand for the formation of coordination complexes with various metal ions. Hydrazine-substituted heterocyclic compounds are valuable precursors for the synthesis of a wide variety of pyrazolyl derivatives, which are also effective ligands researchgate.net.

The reaction of this compound with dicarbonyl compounds can lead to the formation of hydrazone-based ligands. These ligands can act as polydentate chelating agents, forming stable complexes with a range of transition metals jptcp.comnih.gov. The coordination of such ligands to metal centers can be studied using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine the precise coordination geometry jptcp.comnih.gov.

For example, in the characterization of metal complexes with hydrazone ligands, the IR spectra typically show a shift in the characteristic bands of the C=N and C=O groups upon complexation, indicating their involvement in coordination to the metal ion nih.gov. New bands corresponding to M-N and M-O vibrations may also appear nih.gov. The electronic spectra of these complexes provide information about the geometry of the coordination sphere jptcp.com. While specific studies on the coordination complexes of this compound are not extensively documented, the general principles of coordination chemistry of hydrazones and pyridines suggest its significant potential in this field. The development of new ligands based on this scaffold could lead to novel catalysts, magnetic materials, or therapeutic agents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile |

| 2-N-phenylamino-(4 or 6)-methyl-(3)-nitropyridine |

| 2-hydrazinopyridine |

| Pyridine |

| Hydrazine |

| Thiazole (B1198619) |

| Pyrazole |

| Pyridazine |

This compound as a Multidentate Ligand Precursor

This compound possesses multiple potential coordination sites, making it an excellent candidate for forming multidentate ligands. The hydrazine group (-NHNH2) and the nitrogen atom of the pyridine ring can both donate lone pairs of electrons to a metal center. Furthermore, the nitro group (-NO2) can influence the electronic properties of the pyridine ring, which in turn affects the coordination properties of the ligand.

The reactivity of the hydrazine moiety allows for its condensation with various aldehydes and ketones to form hydrazone Schiff bases. These resulting hydrazones often exhibit enhanced chelating abilities, capable of binding to a metal ion through the pyridine nitrogen, the imine nitrogen of the hydrazone linkage, and potentially another donor atom from the aldehyde or ketone precursor. This versatility allows for the design of ligands with specific coordination geometries and electronic properties. The presence of heterocyclic rings, such as the pyridine ring in this case, can increase the number of binding sites and the denticity of the resulting ligand. slideshare.net

The coordination modes of such pyridine-based hydrazone ligands can be diverse. They can act as bidentate, tridentate, or even higher-denticity ligands depending on the specific metal ion and the reaction conditions. For instance, in some complexes, the ligand may coordinate through the pyridine nitrogen and the azomethine nitrogen, forming a stable five- or six-membered chelate ring with the metal ion. asianpubs.org In other cases, additional donor atoms can lead to more complex coordination structures. mdpi.comnih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving ligands derived from this compound typically involves the reaction of a metal salt with the pre-synthesized hydrazone ligand in a suitable solvent. jptcp.com Common transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are often used to form these complexes. jptcp.com The synthesis is often carried out under reflux to facilitate the reaction. jptcp.com

The structural characterization of these newly synthesized metal complexes is crucial to understanding their chemical and physical properties. A variety of analytical and spectroscopic techniques are employed for this purpose.